3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde
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Overview
Description
3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is a heterocyclic compound with a molecular formula of C12H10N2OS and a molecular weight of 230.29 g/mol . This compound is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been associated with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the imidazo[2,1-b][1,3]thiazole system is assembled based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .
Biochemical Pathways
Compounds in the imidazo[2,1-b][1,3]thiazole class are known to interact with various biochemical pathways, depending on their specific structure and targets .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that it may have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interactions with proteins and enzymes are primarily through binding to active sites, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, it modulates gene expression related to cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor reduction . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is critical for its therapeutic efficacy. Understanding these transport mechanisms can aid in the development of targeted delivery systems for this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the use of γ-bromodipnones as starting materials, which react with 2-aminothiazoles under reflux conditions in the presence of a base such as triethylamine . The reaction is carried out in a solvent like acetone, and the mixture is heated until complete dissolution of the reactants .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazole or thiazole derivatives.
Scientific Research Applications
3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 2,3-Dihydro-6-phenylimidazo[2,1-b]thiazole-5-carboxaldehyde
Uniqueness
3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)14-7-6-13-12(14)16-10/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPZTWMVOIOGLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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